molecular formula C15H10IN3O2S B3636877 N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No.: B3636877
M. Wt: 423.2 g/mol
InChI Key: JIVWUEFNODMFKA-UHFFFAOYSA-N
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Description

N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Iodination of Pyridine: The starting material, pyridine, is iodinated at the 5-position using iodine and a suitable oxidizing agent.

    Formation of Carbamothioyl Group: The iodinated pyridine is then reacted with thiourea to introduce the carbamothioyl group.

    Coupling with Benzofuran: The intermediate product is coupled with benzofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran and pyridine rings.

    Reduction: Reduced forms of the carbamothioyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamothioyl group may interact with thiol groups in proteins, while the benzofuran and pyridine rings can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-iodopyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
  • N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide
  • N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide

Uniqueness

N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide is unique due to the presence of both benzofuran and pyridine rings, which confer distinct chemical properties and reactivity. The iodine substitution further enhances its potential for various chemical transformations and biological activities.

Properties

IUPAC Name

N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O2S/c16-10-5-6-13(17-8-10)18-15(22)19-14(20)12-7-9-3-1-2-4-11(9)21-12/h1-8H,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVWUEFNODMFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=NC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
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N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
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N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide
Reactant of Route 4
N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide

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